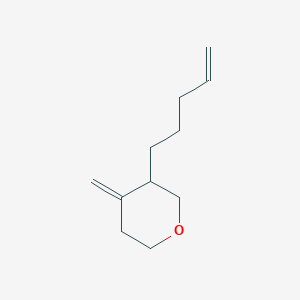
4-methylidene-3-pent-4-enyloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methylidene-3-pent-4-enyloxane is an organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by a tetrahydropyran ring substituted with a methylidene group and a pent-4-en-1-yl group. It is used in various fields, including organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylidene-3-pent-4-enyloxane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with a suitable aldehyde or ketone to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.
Análisis De Reacciones Químicas
Types of Reactions
4-methylidene-3-pent-4-enyloxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-methylidene-3-pent-4-enyloxane has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-methylidene-3-pent-4-enyloxane involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of biological molecules, such as proteins and nucleic acids. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-methylidene-4-(pent-4-en-1-yl)tetrahydro-2H-pyran
- 4-aminomethyl tetrahydropyran
Comparison
4-methylidene-3-pent-4-enyloxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and applications, making it valuable for specific research and industrial purposes.
Propiedades
Fórmula molecular |
C11H18O |
|---|---|
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
4-methylidene-3-pent-4-enyloxane |
InChI |
InChI=1S/C11H18O/c1-3-4-5-6-11-9-12-8-7-10(11)2/h3,11H,1-2,4-9H2 |
Clave InChI |
QLCIBCVSDCUMFW-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCC1COCCC1=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















